2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride
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Overview
Description
2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride typically involves the reaction of 4-phenyl-1H-pyrazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial during the industrial synthesis to minimize the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, acetylenic ketones, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazole derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively .
Scientific Research Applications
2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.
Agrochemistry: The compound is utilized in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-pyrazole: A precursor in the synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties but different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acetyl chloride group. This structural feature imparts distinct reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C11H10Cl2N2O |
---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-(4-phenylpyrazol-1-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-11(15)8-14-7-10(6-13-14)9-4-2-1-3-5-9;/h1-7H,8H2;1H |
InChI Key |
CKNNTMWEIGSNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)Cl.Cl |
Origin of Product |
United States |
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